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Compound Name:
(2Z)-2-cyano-3-(4-

nitrophenyl)prop-2-enamide

CAS No.: 55629-54-4

Cat. No.: B2565901

Get Quote

Focus: 4-Nitrophenyl Cyanoacrylamide Scaffolds
Executive Summary
The resurgence of Targeted Covalent Inhibitors (TCIs) has transformed drug discovery, moving

beyond the stigma of "promiscuous reactivity" to precision pharmacology. This guide focuses

on the 4-nitrophenyl cyanoacrylamide scaffold, a privileged chemotype for Reversible Covalent

Inhibition (RCI).

Unlike traditional irreversible acrylamides (e.g., Ibrutinib), cyanoacrylamides possess a

"Goldilocks" reactivity: the

-cyano group increases the acidity of the adduct, facilitating a retro-Michael reaction. This
allows the inhibitor to disengage, reducing immunogenicity risks while maintaining high potency
(

). This note details the screening, validation, and mechanistic analysis of libraries based on this
scaffold.
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Chemical Mechanism & Rationale
The core utility of 4-nitrophenyl cyanoacrylamide lies in its electronic tuning.

The Warhead: The

-cyanoacrylamide moiety acts as a Michael acceptor targeting non-catalytic cysteines.[1][2]
[3]

The Activator: The 4-nitrophenyl group (an electron-withdrawing group, EWG) at the

-position dramatically enhances electrophilicity, making the

-carbon highly susceptible to nucleophilic attack by thiols.

The Reversibility: Upon Michael addition, the resulting carbanion is stabilized by the cyano

group. This stability lowers the transition state energy for the reverse reaction (elimination),

granting the molecule its reversible character.

Diagram 1: Reversible Michael Addition Mechanism

Target Protein
(Cysteine-SH)

Non-Covalent Complex
(E·I)

Kd (Binding)

Inhibitor
(4-Nitrophenyl Cyanoacrylamide)

Kd (Binding) Transition StateNucleophilic Attack Covalent Adduct
(Thioether)

k_inact (Bond Formation)

Retro-Michael
(k_off)

Click to download full resolution via product page

Caption: The reaction coordinate of 4-nitrophenyl cyanoacrylamide. Note the retro-Michael

pathway (red dashed line) enabled by the cyano-stabilized carbanion.

HTS Workflow for Covalent Fragments
Screening covalent libraries requires deviations from standard IC50 protocols. The key

parameter is not equilibrium affinity (

) but the efficiency of inactivation (

).
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Diagram 2: Screening Workflow
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Caption: Integrated workflow for filtering covalent hits. Time-dependent screening is critical in

the primary phase.

Detailed Protocols
Protocol A: Time-Dependent Inhibition Assay (Primary Screen)
Objective: Identify compounds that show increased potency over time, a hallmark of covalent

inhibition.

Materials:

Target Kinase/Enzyme (e.g., BTK, JAK3).
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Substrate (FRET peptide or Fluorogenic substrate).

Library: 4-nitrophenyl cyanoacrylamide analogs (10 mM in DMSO).

Buffer: 50 mM HEPES pH 7.5, 0.01% Triton X-100, No DTT (Use 1 mM TCEP if reducing

agent is required; DTT reacts with acrylamides).

Step-by-Step:

Dispense: Transfer 50 nL of library compounds into 384-well plates (Final conc: 1-10 µM).

Enzyme Addition: Add enzyme solution.

T0 Read (Optional): Add substrate immediately to control wells to measure "instant" inhibition

(reversible non-covalent).

Incubation (Critical): Incubate enzyme + inhibitor for 60 minutes at RT.

Note: Covalent inhibitors require time to form the bond.[4] A standard 10-min pre-

incubation often generates false negatives.

Reaction Trigger: Add substrate to initiate the reaction.

Detection: Measure fluorescence kinetics over 30 minutes.

Analysis: Calculate % Inhibition relative to DMSO controls.

Hit Criteria: Compounds showing >50% inhibition at 60 min pre-incubation but <20% at 0

min are prioritized as covalent candidates.

Protocol B: Intact Protein Mass Spectrometry (Validation)
Objective: Confirm the formation of a covalent adduct and verify stoichiometry (1:1 binding).

Materials:

LC-MS System (e.g., Agilent TOF or Thermo Orbitrap).

Desalting column (C4 or C18).
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Step-by-Step:

Incubation: Incubate Protein (5 µM) with Inhibitor (50 µM, 10x excess) for 60 minutes.

Quench: Add 1% Formic Acid to stop the reaction.

LC-MS Run: Inject onto a reverse-phase column. Elute with a rapid Acetonitrile gradient (5%

to 95% over 4 mins).

Deconvolution: Deconvolute the raw mass spectrum to zero-charge state.

Interpretation:

Pass: Mass shift of +[MW of Inhibitor]. For 2-cyano-3-(4-nitrophenyl)acrylamide (MW ~217

Da), expect a shift of +217 Da.

Fail: No mass shift (non-covalent binder) or +16/32 Da (oxidation artifact).

Protocol C: Jump-Dilution (Reversibility Check)
Objective: Distinguish between irreversible (e.g., acrylamide) and reversible covalent

(cyanoacrylamide) mechanisms.[3]

Step-by-Step:

Incubate: Enzyme + Inhibitor at 10x IC50 for 60 mins (100% inhibition).

Dilute: Rapidly dilute the mixture 100-fold into buffer containing substrate.

Monitor: Measure enzymatic activity recovery over 4 hours.

Irreversible: Activity remains near 0% (flatline).

Reversible Covalent: Activity slowly recovers as the inhibitor dissociates (

).

Reversible Non-Covalent: Activity recovers immediately (within mixing dead time).
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Data Analysis & Troubleshooting
Quantitative Metrics Table

Parameter Definition
4-Nitrophenyl
Cyanoacrylamide
Profile

Interpretation

IC50 (1h)
Potency after 1h

incubation
< 100 nM

High potency driven

by bond formation.

IC50 Shift
Ratio of IC50(30min) /

IC50(4h)
> 5-fold

Indicates time-

dependent

accumulation of

adduct.

Mass Shift Mass (Da) +217.19 Da
Confirms covalent

stoichiometry.

Recovery % Activity after dilution
20-80% (Time

dependent)

Confirms reversibility

(Retro-Michael).

Common Pitfalls (PAINS & Artifacts)
Redox Cycling: The 4-nitrophenyl group can be reduced by DTT or cellular reductases.

Solution: Always use TCEP (Tris(2-carboxyethyl)phosphine) instead of DTT in biochemical

buffers. TCEP is less nucleophilic and does not attack the acrylamide.

Promiscuity: Highly reactive cyanoacrylamides may alkylate surface lysines or N-termini.

Control: Run the MS validation on a mutant protein (Cys

Ser) to ensure specificity to the target cysteine.

Absorbance Interference: The 4-nitrophenyl group absorbs in the UV/Blue region (~300-

400nm).

Solution: Avoid absorbance-based readouts at 340nm or 405nm. Use Red-shifted FRET or

TR-FRET.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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screening-of-reversible-covalent-libraries]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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